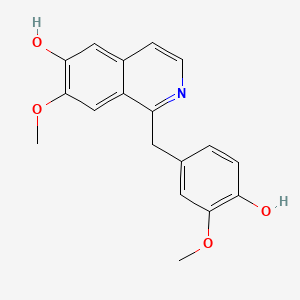

4',6-Didemethyl Papaverine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-18(23-2)16(21)9-12(13)5-6-19-14/h3-6,8-10,20-21H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLURVVRTRZFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747613 | |

| Record name | 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57170-09-9 | |

| Record name | 1-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies of 4 ,6 Didemethyl Papaverine

De Novo Synthetic Routes to 4',6-Didemethyl Papaverine (B1678415) Scaffold

De novo synthesis offers the flexibility to introduce various functional groups and structural modifications, providing access to a wide range of analogs. These multi-step approaches are fundamental in constructing the core isoquinoline (B145761) structure of 4',6-didemethyl papaverine.

The construction of the this compound scaffold from simple building blocks is a complex process involving several chemical transformations. While specific multi-step syntheses targeting this compound are not extensively detailed in the provided results, the general principles of isoquinoline alkaloid synthesis can be applied. These syntheses often involve the creation of key intermediates that are later cyclized to form the characteristic isoquinoline ring system.

A general approach to synthesizing papaverine and its derivatives often starts with precursors like 3,4-dimethoxyphenylacetyl chloride and 3,4-dimethoxy-phenylethylamine. google.com For this compound, this would necessitate the use of starting materials with hydroxyl groups protected, which are later removed in the final steps of the synthesis. An intermediate in the synthesis of this compound is 7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline, highlighting the use of protecting groups for the hydroxyl functions. usbio.net Another identified intermediate is 3-Methoxy-N-[2-methoxy-2-[4-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide, further illustrating the complexity of the synthetic route. as-1.co.jp

Retrosynthetic analysis, a common strategy in planning organic syntheses, would involve disconnecting the target molecule at key bonds to identify simpler, commercially available starting materials. youtube.com For a complex molecule like this compound, this could involve breaking the bond between the isoquinoline and benzyl (B1604629) moieties and further dissecting the isoquinoline ring.

Modern synthetic organic chemistry offers a variety of novel cyclization and coupling reactions that can be employed to construct the this compound scaffold efficiently. While direct application to this specific compound is not detailed in the search results, analogous reactions are prevalent in the synthesis of similar heterocyclic systems.

For instance, gold(I)-catalyzed cycloisomerization and intramolecular Ullmann-type coupling reactions have been successfully used in the synthesis of azaphenanthrene alkaloids, demonstrating the power of metal-catalyzed reactions in constructing complex heterocyclic scaffolds. researchgate.net Similarly, the double Buchwald-Hartwig amination has been employed to synthesize benzo[b]carbazole-6,11-diones, showcasing another powerful cross-coupling methodology. researchgate.net These types of reactions could potentially be adapted for the synthesis of the this compound core, offering milder and more efficient alternatives to traditional methods.

The biosynthesis of papaverine itself involves a series of enzymatic steps, including methylation and dehydrogenation, starting from (S)-reticuline. scite.ai While not a chemical synthesis, understanding these natural pathways can inspire the development of biomimetic synthetic strategies.

Targeted Demethylation Methodologies for Papaverine to Yield this compound

The most direct route to this compound is through the selective removal of two methyl groups from the parent compound, papaverine. This requires precise control to target the 4'- and 6-positions without affecting the other two methoxy (B1213986) groups.

Achieving regioselective demethylation is a significant challenge in the synthesis of papaverine metabolites. Chemical methods for ether cleavage often require harsh conditions with strong acids or bases, which can lead to a mixture of products due to the four methoxy groups in papaverine. acs.org To achieve selectivity, protecting groups could be transiently applied to the methoxy groups that are to be retained, directing the demethylation to the desired positions. smolecule.com

While no specific chemical methods for the direct synthesis of this compound from papaverine are detailed, the principle of using protecting groups is a standard strategy in organic synthesis to achieve regioselectivity.

Enzymatic methods offer a promising alternative for achieving high regioselectivity under mild conditions. Several studies have explored the use of enzymes for the demethylation of papaverine.

Fungal biotransformation of papaverine using various microorganisms has been shown to yield a variety of demethylated products, including this compound. mdpi.comnih.govresearchgate.net For example, transformation with Cunninghamella elegans resulted in the isolation of 6,4′-didemethyl papaverine. mdpi.comnih.govresearchgate.net This highlights the potential of using whole-cell biotransformation for the production of this specific metabolite.

Specific enzymes, particularly from the cytochrome P450 family, have been investigated for their ability to regioselectively demethylate papaverine. For instance, CYP105D1 from Streptomyces griseus has been shown to catalyze the regioselective demethylation of papaverine at the C-6 position to produce 6-O-demethyl-papaverine. nih.govresearchgate.netresearchgate.net While this enzyme targets the 6-position, further enzymatic or chemical steps would be needed to demethylate the 4'-position to yield this compound.

Another enzymatic approach involves the use of a cobalamin-dependent veratrol-O-demethylase (vdmB), which has been successfully used for the regioselective demethylation of papaverine in an oxygen-free environment. acs.orgnih.gov This method offers an alternative to the more common oxygen-dependent demethylation reactions.

In opium poppy, 2-oxoglutarate/Fe(2+)-dependent dioxygenases (2ODDs) are involved in the O-dealkylation of benzylisoquinoline alkaloids. nih.gov A novel 2ODD, papaverine 7-O-demethylase (P7ODM), has been identified that specifically catalyzes the 7-O-demethylation of papaverine. nih.gov Although this enzyme targets a different position, it demonstrates the existence of highly specific demethylating enzymes in nature that could potentially be engineered to target the 4'- and 6-positions.

| Enzyme/Microorganism | Substrate | Product(s) | Key Findings |

| Cunninghamella elegans NRRL 2310 | Papaverine | 6,4′-didemethyl papaverine, among others | Demonstrates the feasibility of producing this compound through fungal biotransformation. mdpi.comnih.govresearchgate.net |

| CYP105D1 (Streptomyces griseus) | Papaverine | 6-O-demethyl-papaverine | Achieves regioselective demethylation at the C-6 position with a conversion yield of up to 61.15% in a whole-cell system. nih.govresearchgate.net |

| Veratrol-O-demethylase (vdmB) | Papaverine | Demethylated papaverine derivatives | Provides an oxygen-free method for regioselective demethylation. acs.orgnih.gov |

| Papaverine 7-O-demethylase (P7ODM) | Papaverine | Pacodine (7-O-demethylated papaverine) | Highlights the existence of highly specific demethylating enzymes in opium poppy. nih.gov |

Synthesis of Advanced this compound Analogs and Derivatives

Once this compound is obtained, the two free hydroxyl groups at the 4'- and 6-positions serve as handles for further chemical modifications, allowing for the synthesis of a diverse library of analogs. These modifications can be used to explore the structure-activity relationship of this class of compounds.

The synthesis of derivatives could involve reactions such as etherification, esterification, or the introduction of other functional groups at the hydroxyl positions. These modifications can significantly alter the physicochemical properties and biological activity of the parent molecule. For example, studies on other papaverine metabolites have shown that the position of demethylation influences their interaction with biological targets like phosphodiesterase 10A (PDE10A).

While specific examples of advanced analogs derived from this compound are not provided in the search results, the general principles of drug design and medicinal chemistry would guide the synthesis of such compounds to optimize their therapeutic potential.

Functionalization and Structural Modification Approaches (e.g., fluoro-substitution, C-H functionalization)

The structural modification of the this compound scaffold, by extension of methods applied to its parent compound papaverine, offers pathways to novel analogues with potentially enhanced biological activities. Key among these strategies are late-stage C-H functionalization and the introduction of fluorine atoms.

C-H Functionalization

Late-stage C-H functionalization is a powerful strategy in modern drug discovery that allows for direct derivatization without requiring pre-functionalized synthetic handles mdpi.com. This approach has been applied to the papaverine core, demonstrating its feasibility for creating diverse analogues. In one study, the reaction of papaverine with Baran Diversinates™, a class of sulfinate reagents, enabled the synthesis of a small library of analogues mdpi.com. Although the reported yields were low, this method successfully produced ten different papaverine derivatives, seven of which were new compounds. The process involved reacting papaverine hydrochloride with a sulfinate reagent and an oxidant, tert-butyl hydroperoxide (TBHP), in a solvent system like dichloromethane/water or DMSO/water mdpi.com. This work highlights that direct C-H functionalization can be used to modify the complex benzylisoquinoline skeleton mdpi.comresearchgate.net. An unexpected outcome of this research was a radical-induced exchange reaction where the dimethoxybenzyl group of papaverine was substituted by an alkyl group, further expanding the diversity of the resulting chemical fragments mdpi.com.

Fluoro-substitution

The incorporation of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to improve properties such as metabolic stability, binding affinity, and bioavailability researchgate.net. The synthesis of fluoro-substituted papaverine analogues has been explored, particularly in the search for potent phosphodiesterase 10A (PDE10A) inhibitors snmjournals.org.

A series of fluoro-containing papaverine analogues were successfully prepared and evaluated. The synthetic route involved the reaction of 2-methoxy-2-arylethanamines with substituted benzylacetic acids using carbonyl diimidazole, followed by a cyclization step with phosphorus oxychloride snmjournals.org. This approach yielded compounds such as 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline, which showed inhibitory potency (IC₅₀=28 nM) comparable to papaverine itself (IC₅₀=21 nM) snmjournals.org. In contrast, analogues with a fluoroethoxy group at the 7-position of the isoquinoline ring exhibited significantly lower binding activity snmjournals.org. These findings underscore how the position of fluoro-substitution critically influences biological activity.

More general methods for the fluorination of the isoquinoline core have also been developed. One efficient, one-pot microwave-assisted method allows for the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles rsc.orgrsc.org. This reaction has a broad scope and enables the preparation of structurally diverse 3-fluoroisoquinolines. The resulting products, containing fluorine at position 3 and a halogen at position 4, can be further modified through nucleophilic aromatic substitution and cross-coupling reactions, respectively, offering a versatile platform for creating novel fluorinated derivatives rsc.orgrsc.org.

Table 1: Functionalization Strategies for the Papaverine Scaffold

| Strategy | Reagents/Method | Key Findings/Resulting Compounds | Reference |

|---|---|---|---|

| C-H Functionalization | Baran Diversinates™ (Sulfinate reagents), TBHP | Synthesis of a library of 10 papaverine analogues, including 7 novel compounds. Showcased late-stage functionalization feasibility. | mdpi.com |

| Fluoro-substitution (Fluoroalkoxy) | Reaction of 2-methoxy-2-arylethanamines with substituted benzylacetic acids, followed by cyclization with POCl₃. | Synthesis of 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline with potent PDE10A inhibition (IC₅₀=28 nM). | snmjournals.org |

| Fluoro-substitution (Fluoroalkyl) | One-pot microwave-assisted reaction of N-fluoroalkyl-1,2,3-triazoles with potassium fluoride. | Versatile synthesis of 1-fluoroalkyl-3-fluoroisoquinolines, with potential for further derivatization at positions 3 and 4. | rsc.orgrsc.org |

Design and Synthesis of Radiolabeled Analogs for Research Probes

Radiolabeled analogues are indispensable tools in pharmaceutical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET) and for quantitative analysis in metabolic studies.

The design and synthesis of radiolabeled papaverine have been accomplished to create probes for studying its pharmacology and for imaging specific targets like PDE10A nih.gov. [¹¹C]papaverine was synthesized as a potential PET radiotracer for imaging PDE10A in the central nervous system. The radiosynthesis was achieved through the O-methylation of a des-methyl precursor, 1-(4-(benzyloxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline, using [¹¹C]methyl iodide ([¹¹C]CH₃I) nih.gov. The choice of the labeling position on the benzyl group was a strategic design element. This position is known to be susceptible to metabolic demethylation, ensuring that any resulting radiolabeled metabolites would not be radioactive, thus preventing interference with the PET signal from the parent tracer in the brain nih.gov.

In addition to Carbon-11, other isotopes have been used. [³H]papaverine and [¹⁴C]papaverine have also been synthesized for various pharmacological studies nih.gov. Furthermore, isotopically labeled metabolites of papaverine, including ¹³C-labeled this compound, have been synthesized for use as internal standards in analytical methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) nih.govresearchgate.net. The use of such standards is critical for the accurate quantification of the analyte in complex biological matrices like urine nih.govresearchgate.net. These examples demonstrate the successful application of radiolabeling to create essential research probes from the papaverine scaffold and its metabolites.

Table 2: Radiolabeled Analogs of Papaverine and its Metabolites

| Compound | Isotope | Synthetic Precursor/Method | Application | Reference |

|---|---|---|---|---|

| [¹¹C]Papaverine | ¹¹C | O-methylation of 1-(4-(benzyloxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline with [¹¹C]CH₃I. | PET imaging tracer for PDE10A. | nih.gov |

| [³H]Papaverine | ³H | Not specified. | Pharmacological studies. | nih.gov |

| [¹⁴C]Papaverine | ¹⁴C | Not specified. | Pharmacological studies. | nih.gov |

| ¹³C-labeled this compound | ¹³C | Not specified. | Internal standard for quantitative UPLC-MS/MS analysis. | nih.govresearchgate.net |

Biosynthetic Pathways and Metabolic Transformations Involving 4 ,6 Didemethyl Papaverine

Enzymatic Demethylation Processes in Microbial Systems

Microorganisms, particularly filamentous fungi, serve as effective models for studying mammalian drug metabolism and are capable of performing complex chemical transformations, including the O-demethylation of alkaloids like papaverine (B1678415).

Several fungal strains have been identified for their ability to metabolize papaverine into a variety of demethylated and oxidized products. Research has shown that incubation of papaverine with specific fungi results in the formation of multiple metabolites, including the doubly demethylated 6,4′-didemethyl papaverine.

A significant study explored the biotransformation of papaverine using a panel of microorganisms, which included Cunninghamella elegans, Rhodotorula rubra, Penicillium chrysogeneum, and Cunninghamella blackesleeana. researchgate.netresearchgate.netmdpi.comnih.gov These fungi were found to catalyze reactions such as demethylation, reduction, N-oxidation, oxidation, and hydroxylation. researchgate.netresearchgate.net Through this process, seven distinct metabolites were isolated and identified, one of which was 6,4′-didemethyl papaverine. researchgate.netresearchgate.netmdpi.com This demonstrates the capability of these fungal systems to cleave methyl groups at both the 6 and 4' positions of the papaverine molecule. The production of 4',6-didemethyl papaverine by these fungi highlights the parallel between microbial and mammalian metabolic pathways. mdpi.com Other studies have also successfully used strains like Cunninghamella echinulata to produce significant quantities of monodemethylated papaverine metabolites, which are also observed in mammals. nih.gov

| Fungal Strain | Metabolite Identified | Type of Transformation |

|---|---|---|

| Cunninghamella elegans NRRL 2310 | 6,4′-Didemethyl Papaverine | Demethylation |

| Rhodotorula rubra NRRL y1592 | 6,4′-Didemethyl Papaverine | Demethylation |

| Penicillium chrysogeneum ATCC 10002 | 6,4′-Didemethyl Papaverine | Demethylation |

| Cunninghamella blackesleeana NRRL 1369 | 6,4′-Didemethyl Papaverine | Demethylation |

| Cunninghamella echinulata | 4'-Desmethylpapaverine, 6-Desmethylpapaverine | Demethylation |

The enzymatic machinery responsible for demethylation in microorganisms often involves cytochrome P450 (CYP) monooxygenases. researchgate.net These heme-thiolate enzymes are known for their ability to catalyze the oxidation of a wide variety of substrates. researchgate.net

In the context of papaverine metabolism, specific microbial CYP enzymes have been characterized. For instance, CYP105D1, an enzyme from the bacterium Streptomyces griseus, has been shown to perform highly regioselective demethylation of papaverine at the C-6 position to produce 6-O-demethyl-papaverine. researchgate.netnih.govresearchgate.net Studies using a whole-cell biocatalyst system with this enzyme achieved a high conversion yield. researchgate.netnih.gov While this specific enzyme produces a monodemethylated product, its characterization provides a clear example of the type of microbial enzyme capable of acting on the methoxy (B1213986) groups of papaverine. nih.gov Further research into the enzymatic systems of fungi like Cunninghamella and Penicillium is needed to isolate and characterize the specific P450s or other enzymes responsible for producing the doubly demethylated this compound.

Mammalian Metabolic Pathways Yielding this compound

In mammals, papaverine undergoes extensive metabolism, primarily in the liver, before being excreted. The main metabolic route is O-demethylation followed by conjugation. tandfonline.com

The metabolites of papaverine have been successfully identified in mammalian biological fluids. Seminal research conducted on rats revealed that after the administration of papaverine, its metabolites are predominantly excreted in the bile. tandfonline.comnih.gov In these studies, analysis of rat bile following hydrolysis led to the separation and identification of four distinct metabolites. nih.gov

Three of these were identified as the monodemethylated products: 4'-desmethylpapaverine, 7-desmethylpapaverine, and 6-desmethylpapaverine. nih.gov The fourth metabolite, designated as metabolite D, was determined to be a bis-demethylated (doubly demethylated) product. nih.gov Through further experiments involving the administration of the monodemethylated precursors, this fourth metabolite was conclusively identified as 4',6-desmethylpapaverine . nih.gov Its presence was also confirmed in cat bile after the administration of either 4'-desmethylpapaverine or 6-desmethylpapaverine, establishing the metabolic sequence. nih.gov

The liver is the primary site of papaverine metabolism. tandfonline.compatsnap.com The O-demethylation reactions are carried out by microsomal enzymes located in the liver. nih.govtandfonline.com Extensive evidence points to the involvement of the cytochrome P-450 enzyme system in this process. nih.gov

Intermediates and Related Demethylated Papaverine Metabolites

The formation of this compound is a multi-step process that involves intermediate metabolites. The metabolic pathways in both microbial and mammalian systems produce a series of monodemethylated and other related compounds.

In mammalian systems, the key intermediates leading to the formation of this compound are the monodemethylated forms of the parent compound. As identified in rat bile, 4'-desmethylpapaverine and 6-desmethylpapaverine are direct precursors. nih.gov The subsequent removal of a second methyl group from either of these intermediates yields the final this compound product. nih.gov Another monodemethylated isomer, 7-desmethylpapaverine, is also a significant mammalian metabolite but does not appear to be a direct precursor to the 4',6-didemethylated form. nih.gov

Microbial biotransformation yields a similar, and at times broader, range of related metabolites. Fungal metabolism of papaverine has been shown to produce 7-demethyl papaverine and papaveroline (B1241581) (the fully demethylated tetraphenol), in addition to 6,4′-didemethyl papaverine. researchgate.netresearchgate.netmdpi.com

| Metabolite Name | Type | System(s) Identified In | Reference |

|---|---|---|---|

| 6-Desmethylpapaverine (6-O-demethyl-papaverine) | Monodemethylated Intermediate | Mammalian, Microbial | nih.govnih.gov |

| 4'-Desmethylpapaverine (4'-O-demethylated papaverine) | Monodemethylated Intermediate | Mammalian, Microbial | researchgate.netnih.gov |

| 7-Desmethylpapaverine | Monodemethylated Metabolite | Mammalian, Microbial | researchgate.netnih.gov |

| Papaveroline (Tetrademethylpapaverine) | Fully Demethylated | Microbial | researchgate.netresearchgate.net |

| 3'-O-demethylated papaverine | Monodemethylated Metabolite | Microbial | researchgate.net |

Overview of Mono- and Tri-Demethylated Papaverine Forms

The metabolic breakdown of papaverine frequently begins with the removal of its methyl groups. In various species, including rats, guinea pigs, and humans, papaverine is extensively metabolized through demethylation. tandfonline.com

Initial studies identified three primary monodemethylated metabolites of papaverine. These are formed by the O-demethylation at different positions on the papaverine molecule. Research on rat liver microsomes has shown the conversion of papaverine into its 4'-, 6-, and 7-desmethyl metabolites. researchgate.net Specifically, studies of rat bile after papaverine administration led to the separation and identification of 4'-desmethyl-, 6-desmethyl-, and 7-desmethylpapaverine. nih.govtandfonline.com In humans, 6-desmethylpapaverine is considered the major urinary metabolite. researchgate.net

Further demethylation leads to the formation of didemethylated compounds. The compound this compound is a significant product of this secondary metabolic step. nih.gov It is formed through the bis-demethylation of papaverine. tandfonline.com Evidence for its formation pathway was established by administering the monodemethylated precursors to cats; 4',6-didemethylpapaverine was detected in the bile after giving either 4'-desmethyl- or 6-desmethylpapaverine, but not after 7-desmethylpapaverine. nih.govtandfonline.com This indicates that 4',6-didemethylpapaverine arises from the sequential demethylation of specific mono-demethylated intermediates. nih.gov It is also recognized as a further demethylated metabolite of the major metabolite, 6-desmethylpapaverine. nih.gov

In addition to mono- and di-demethylated forms, tri-O-methylated analogs of papaverine, such as pacodine and palaudine, are also known. nih.gov The biosynthesis of pacodine, for instance, can occur via the regio-specific 7-O-demethylation of papaverine, a reaction catalyzed by a novel 2-oxoglutarate/Fe(2+)-dependent dioxygenase (2ODD) enzyme found in the opium poppy. nih.gov

Pathways Leading to Diverse Papaverine Metabolites (e.g., papaveroline, papaverinol (B1212717), papaverinol N-oxide)

Beyond demethylation, papaverine undergoes a variety of other metabolic transformations, including reduction, oxidation, and hydroxylation, leading to a diverse array of metabolites. nih.govresearchgate.netresearchid.co Microbial biotransformation studies have been particularly insightful in elucidating these pathways.

The biotransformation of papaverine by various filamentous fungi, such as Cunninghamella elegans, Rhodotorula rubra, and Penicillium chrysogeneum, has been shown to produce several metabolites. nih.govresearchgate.netresearchid.co These metabolic processes can yield compounds like papaveroline (a fully demethylated form), papaverinol, and papaverinol N-oxide. nih.govresearchgate.netresearchid.co

The pathways involve several key reaction types:

Demethylation: As discussed, this is a primary step, leading to mono- and di-demethylated products like 7-demethyl papaverine and 6,4'-didemethyl papaverine. nih.govmdpi.com

Oxidation and Hydroxylation: These reactions can introduce hydroxyl groups or lead to the formation of oxidized derivatives like papaverine-3-ol. nih.govresearchgate.netresearchid.co

Reduction: This can lead to the formation of compounds such as 3,4-dihydropapaverine. nih.govresearchgate.netresearchid.co

N-oxidation: This process results in the formation of N-oxide derivatives. nih.govresearchgate.netresearchid.co

Specifically, the pathway to papaverinol and its N-oxide has been described. Papaveraldine, an oxidized metabolite of papaverine, can be transformed into S-papaverinol and S-papaverinol N-oxide by the fungus Mucor ramannianus. nih.gov A comprehensive study using various fungi identified papaverinol and papaverinol N-oxide among seven key metabolites isolated from the biotransformation of papaverine. nih.govresearchgate.netresearchid.co This highlights that complex oxidation and N-oxidation reactions are key steps in producing these diverse papaverine metabolites.

Structure Activity Relationship Sar Studies of 4 ,6 Didemethyl Papaverine

Impact of Demethylation at 4' and 6 Positions on Binding Affinity and Efficacy

The removal of methyl groups from the papaverine (B1678415) structure, a process known as demethylation, significantly influences the resulting compound's binding affinity and efficacy. Specifically, the demethylation at the 4' and 6 positions to form 4',6-Didemethyl Papaverine alters its interaction with target enzymes. researchgate.net

Research involving the microbial transformation of papaverine has successfully isolated several demethylated metabolites, including 4'-O-demethylated papaverine, 6-O-demethylated papaverine, and this compound. researchgate.netresearchgate.netresearchgate.net In silico docking studies on human phosphodiesterase 10A (hPDE10A) have shown that metabolites like 4'-O-demethylated and 6-O-demethylated papaverine exhibit improved docking scores compared to the parent compound, papaverine. researchgate.net This suggests that the presence of hydroxyl groups resulting from demethylation can enhance binding interactions. For instance, the 6-hydroxy group in 6-Demethyl Papaverine can form a hydrogen bond with the amino acid residue Tyr683 in the PDE10A binding site, an interaction not observed with papaverine.

The simultaneous demethylation at both the 4' and 6 positions in this compound further modifies its properties. researchgate.net The presence of two hydroxyl groups can lead to different binding orientations and interactions within the target's active site.

Interactive Data Table: PDE10A Inhibition Data

| Compound | Target Enzyme | IC₅₀ (nM) | Key Structural Feature |

| Papaverine | PDE10A | 36 - 300 | 6,7-Dimethoxyisoquinoline with 3',4'-dimethoxybenzyl group |

| 6-Demethyl Papaverine | PDE10A | - | 6-Hydroxy-7-methoxyisoquinoline |

| 4'-Demethyl Papaverine | PDE10A | - | 4'-Hydroxy-3'-methoxybenzyl group |

| This compound | PDE10A | - | 6-Hydroxy-7-methoxyisoquinoline with 4'-hydroxy-3'-methoxybenzyl group |

IC₅₀ values for demethylated analogs are not consistently reported in the provided search results, hence denoted by "-". The table highlights the structural changes.

Role of Isoquinoline (B145761) Scaffold Modifications on Biological Activity

The isoquinoline scaffold is a fundamental structural component of papaverine and its analogs, and modifications to this core can significantly impact biological activity. mdpi.comrsc.org The isoquinoline nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple protein targets. researchgate.netrsc.org

Various synthetic strategies have been employed to modify the isoquinoline core to develop novel compounds with enhanced therapeutic properties. rsc.org For instance, the synthesis of tricyclic isoquinoline derivatives has been explored for developing antibacterial agents. mdpi.com In the context of PDE10A inhibitors, modifications to the isoquinoline part of the papaverine structure have been a key focus. nih.govfrontiersin.org

Studies on lamellarins, which share a 1-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold, have demonstrated cytotoxic activity in tumor cells and the ability to reverse multidrug resistance. nih.gov This highlights the versatility of the modified isoquinoline core in interacting with various biological systems. The straightforward synthesis of isoquinoline compounds has facilitated the creation of a wide range of derivatives for biological evaluation. mdpi.comrsc.org

Comparative SAR Analysis of this compound with Papaverine and Other Analogs

A comparative analysis of the structure-activity relationships of this compound with papaverine and its other analogs reveals important trends in how structural changes affect their biological activity, particularly as PDE10A inhibitors. researchgate.net

Papaverine itself is a moderately potent PDE10A inhibitor. nih.gov Its four methoxy (B1213986) groups contribute to its hydrophobic character, which plays a role in its binding. nih.gov Demethylation at single positions, such as in 4'-Demethyl Papaverine and 6-Demethyl Papaverine, has been shown to improve binding affinity to PDE10A in docking studies. researchgate.net This improvement is often attributed to the formation of new hydrogen bonds between the newly formed hydroxyl groups and amino acid residues in the enzyme's active site.

Other analogs of papaverine have been synthesized by replacing methoxy groups with other functionalities, such as fluoroethoxyl groups, to develop potential PET tracers for imaging PDE10A. nih.gov These studies have shown that even subtle changes to the substituents on the isoquinoline and benzyl (B1604629) rings can lead to significant differences in potency and selectivity. nih.govnih.gov For example, replacing the 6-methoxy group with a 6-fluoroethoxy group resulted in compounds with modest affinity for PDE10A. nih.gov

Interactive Data Table: Comparison of Papaverine and its Analogs

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Papaverine |

| Papaverine | C₂₀H₂₁NO₄ | 339.39 | - |

| 6-Demethyl Papaverine | C₁₉H₁₉NO₄ | 325.36 | Demethylation at the 6-position |

| 4'-Demethyl Papaverine | C₁₉H₁₉NO₄ | 325.36 | Demethylation at the 4'-position |

| 7-Demethyl Papaverine | C₁₉H₁₉NO₄ | 325.36 | Demethylation at the 7-position |

| This compound | C₁₈H₁₇NO₄ | 311.33 | Demethylation at the 4' and 6 positions |

Elucidation of Key Pharmacophoric Features for Target Interaction

The key pharmacophoric features of a molecule are the essential three-dimensional arrangement of functional groups responsible for its biological activity. fiveable.me For papaverine and its analogs as PDE10A inhibitors, several key features have been identified through SAR and molecular modeling studies.

A pharmacophore model based on papaverine for PDE10A inhibition includes:

Aromatic Rings: The isoquinoline and benzyl rings provide a hydrophobic scaffold that interacts with nonpolar residues in the binding site.

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups and the nitrogen atom of the isoquinoline ring can act as hydrogen bond acceptors.

Hydrogen Bond Donors: In demethylated analogs like this compound, the hydroxyl groups serve as crucial hydrogen bond donors, enhancing binding affinity. For example, docking studies of 6-Demethyl Papaverine show a hydrogen bond with Tyr683 of PDE10A.

Spatial Arrangement: The relative orientation of the isoquinoline and benzyl moieties is critical for fitting into the binding pocket of the target enzyme.

Pharmacophore models are instrumental in guiding the design of new, more potent, and selective inhibitors. fiveable.meacs.org By understanding the essential features for interaction, medicinal chemists can design novel molecules that retain the key pharmacophoric elements while optimizing other properties. fiveable.me The study of various papaverine analogs, including this compound, contributes to refining these pharmacophore models for PDE10A and other potential targets.

Advanced Research Methodologies and Techniques for 4 ,6 Didemethyl Papaverine

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 4',6-Didemethyl Papaverine (B1678415). By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of 4',6-Didemethyl Papaverine. One-dimensional (1D) techniques like ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the absence of two methoxy (B1213986) group signals, which are present in the parent compound Papaverine, and the appearance of signals corresponding to hydroxyl protons confirm the demethylation at the 4' and 6 positions. nih.gov Similarly, the ¹³C NMR spectrum shows corresponding shifts in the signals for the carbons where the demethylation has occurred. nih.gov

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. nih.gov These 2D spectra are instrumental in unambiguously assigning all proton and carbon signals, confirming the precise locations of the two hydroxyl groups on the isoquinoline (B145761) and benzyl (B1604629) moieties. nih.gov

Table 1: NMR Spectroscopic Data for this compound Data derived from biotransformation studies. nih.gov

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Isoquinoline Moiety | ||

| 1 | - | 157.1 |

| 3 | 8.33 (d, J=5.6 Hz) | 142.5 |

| 4 | 7.53 (d, J=5.6 Hz) | 121.8 |

| 5 | 7.30 (s) | 119.5 |

| 6 | - | 145.2 |

| 7 | - | 148.0 |

| 8 | 7.15 (s) | 106.1 |

| 4a | - | 126.9 |

| 8a | - | 131.5 |

| 6-OH | - | - |

| 7-OCH₃ | 3.95 (s) | 55.5 |

| Benzyl Moiety | ||

| α | 4.45 (s) | 35.1 |

| 1' | - | 129.2 |

| 2' | 6.85 (s) | 111.9 |

| 3' | - | 147.5 |

| 4' | - | 144.8 |

| 5' | 6.78 (d, J=8.0 Hz) | 115.3 |

| 6' | 6.70 (dd, J=8.0, 2.0 Hz) | 121.1 |

| 3'-OCH₃ | 3.75 (s) | 55.3 |

| 4'-OH | - | - |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the compound's elemental formula (C₁₈H₁₇NO₄). nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography, which typically generates a protonated molecular ion [M+H]⁺. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion induce fragmentation, yielding characteristic product ions. The fragmentation pattern for this compound is expected to involve cleavages of the benzyl group and losses of small neutral molecules. Evidence of demethylation is supported by a molecular ion peak 28 Da lower than that of Papaverine. nih.gov Key fragments can arise from the cleavage of the bond between the isoquinoline and the methylene (B1212753) bridge, producing ions corresponding to the substituted isoquinoline and benzyl fragments. nih.govlibretexts.org

Table 2: Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion Type | Proposed Structure/Fragment |

| 312 | [M+H]⁺ | Protonated molecular ion |

| 311 | [M]⁺ | Molecular ion |

| 296 | [M-CH₃]⁺ | Loss of a methyl radical |

| 188 | Fragment Ion | Corresponds to the di-demethylated isoquinoline moiety |

| 137 | Fragment Ion | Corresponds to the benzyl moiety |

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The IR spectrum reveals characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

The most telling feature in the IR spectrum of this compound, distinguishing it from its parent compound, is the presence of a broad absorption band in the region of 3450 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl groups. nih.gov Other significant bands include those for aromatic C-H stretching (above 3000 cm⁻¹), C=N and C=C stretching in the aromatic rings (approx. 1600-1500 cm⁻¹), and C-O stretching for the ether and phenol (B47542) groups (approx. 1260-1150 cm⁻¹). nih.govvscht.cz

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3450 | O-H Stretch | Phenolic Hydroxyl (-OH) |

| ~3050-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methoxy (-OCH₃) |

| ~1600 | C=N Stretch | Isoquinoline Ring |

| ~1510 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch | Aryl Ether |

| ~1150 | C-O Stretch | Phenol |

Chromatographic Separation and Quantification in Research Samples

Chromatographic techniques are essential for the isolation, detection, and quantification of this compound from complex mixtures, such as biological fluids or reaction products.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the definitive method for the sensitive and specific detection and quantification of this compound in biological samples, particularly urine. nih.govnih.govojp.gov This technique combines the high-resolution separation power of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.

The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) in water) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is used to resolve the analyte from other matrix components. nih.govnih.gov Following elution from the column, the analyte is ionized (typically by ESI) and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor-to-product ion transition, which provides excellent specificity and minimizes interferences. nih.gov Published methods demonstrate linearity in the range of 0.1 to 50 ng/mL, making it suitable for trace-level quantification. nih.govnih.gov

Table 4: Typical UPLC-MS/MS Parameters for the Analysis of this compound Parameters compiled from methods for analyzing Papaverine metabolites. nih.govnih.gov

| Parameter | Typical Value / Condition |

| Chromatography (UPLC) | |

| Column | Waters ACQUITY UPLC® BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 20 mM Ammonium Formate in Water |

| Mobile Phase B | 20 mM Ammonium Formate in Methanol |

| Flow Rate | 0.4 mL/min |

| Elution | Gradient |

| Retention Time | Approximately 1.7 minutes |

| Mass Spectrometry (MS/MS) | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Source Temperature | 150 °C |

| Desolvation Temperature | 600 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 0.1 - 50 ng/mL |

For the preparative isolation of this compound from synthesis reactions or biotransformation media, classical chromatographic techniques like Thin Layer Chromatography (TLC) and column chromatography are utilized.

TLC is primarily used as a rapid, qualitative method to monitor reaction progress and to determine the optimal solvent system for column chromatography. nih.gov The compound is spotted on a silica (B1680970) gel plate, which serves as the stationary phase. The plate is then developed in a chamber containing a suitable mobile phase. Due to the presence of two polar hydroxyl groups, this compound is significantly more polar than its parent compound, Papaverine. Consequently, it will exhibit a lower retention factor (Rf) value on a silica gel TLC plate when using a moderately polar solvent system (e.g., chloroform/methanol mixtures). nih.govresearchgate.net

Column chromatography is the standard technique for large-scale purification. youtube.com A glass column is packed with a stationary phase, typically silica gel. The crude mixture containing this compound is loaded onto the column, and a solvent (eluent) is passed through. Based on the polarity difference, compounds travel down the column at different rates. Non-polar impurities will elute first with a less polar solvent, while the more polar this compound will be retained more strongly by the silica gel and require a more polar eluent (e.g., an increased proportion of methanol in a chloroform-methanol mixture) to be eluted from the column. youtube.com Fractions are collected and analyzed by TLC to identify those containing the pure compound.

In Vitro Enzymatic and Cellular Assay Development for Biological Activity Assessment

The exploration of the biological activities of this compound through in vitro enzymatic and cellular assays is an area with limited direct research. To date, the scientific literature does not provide specific experimental data from such assays for this particular compound. However, insights into its potential biological effects can be inferred from studies on its parent compound, papaverine, and from computational (in silico) analyses that predict its interactions with various enzymes.

Context from the Parent Compound: Papaverine

Papaverine has been the subject of numerous in vitro studies to determine its enzymatic and cellular effects. These studies provide a foundation for understanding the potential activities of its metabolites, including this compound.

One of the most well-characterized enzymatic activities of papaverine is its role as a phosphodiesterase (PDE) inhibitor, particularly targeting the PDE10A isoenzyme. nih.govnih.gov This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which can modulate various downstream signaling pathways. nih.gov The anti-inflammatory effects of papaverine have been demonstrated in cellular assays using lipopolysaccharide (LPS)-stimulated BV2 microglial cells. In these assays, papaverine was shown to inhibit the production of nitric oxide and pro-inflammatory cytokines. nih.gov

Furthermore, the cytotoxic and antiproliferative effects of papaverine have been extensively evaluated in a variety of cancer cell lines. nih.govup.ac.za These cellular assays are crucial in cancer research to identify potential therapeutic agents. Spectrophotometric methods, such as the crystal violet staining assay, have been employed to determine the impact of papaverine on cell viability and proliferation. nih.gov For instance, studies have shown that papaverine can reduce cell growth in a time- and dose-dependent manner in cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer). nih.govup.ac.za The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a compound required to inhibit a biological process by 50%.

Table 1: In Vitro Antiproliferative Activity of Papaverine on Various Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time | IC50 Value (µM) |

|---|---|---|---|

| MDA-MB-231 | Triple Negative Breast Cancer | 48 hours | >10 |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 48 hours | >10 |

| PC-3 | Prostate Carcinoma | 48 hours | >10 |

| HT-29 | Colorectal Carcinoma | 48 hours | Not specified |

| T47D | Breast Ductal Carcinoma | 48 hours | Not specified |

| HepG-2 | Human Hepatoma | 48 hours | Not specified |

Data compiled from multiple sources indicating a reduction in cell growth. Specific IC50 values were not always provided in the referenced literature, but significant cytotoxic effects were noted. nih.gov

Additionally, cell migration assays, often performed using a "scratch" or wound-healing methodology and observed via light microscopy, have demonstrated papaverine's ability to inhibit the movement of cancer cells. mdpi.comnih.gov For example, at a concentration of 100 µM, papaverine reduced cell migration in MDA-MB-231, A549, and DU145 cells after 48 hours. mdpi.comnih.gov

In Silico Predictions for this compound

While direct in vitro experimental data for this compound is lacking, its identification as a metabolite during the microbial biotransformation of papaverine has led to computational investigations of its potential biological activities. mdpi.comresearchgate.net Molecular docking studies have been employed to predict the binding affinity of this compound to the active sites of several enzymes, suggesting potential inhibitory functions.

These in silico analyses have explored its potential as an antidiabetic and antiobesity agent by modeling its interaction with the following enzymes: mdpi.comresearchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B): An enzyme implicated in the negative regulation of insulin (B600854) signaling pathways. Inhibition of PTP1B is a therapeutic target for type 2 diabetes and obesity.

α-Glucosidase: An enzyme located in the brush border of the small intestine that is involved in the breakdown of carbohydrates. Its inhibition can help to control postprandial hyperglycemia.

Pancreatic Lipase (B570770) (PL): A key enzyme in the digestion of dietary fats. Inhibiting this enzyme can reduce fat absorption and is a strategy for weight management.

The molecular docking studies suggest that this compound, along with other metabolites of papaverine, may have the potential to bind to and inhibit these enzymes. mdpi.comresearchgate.net However, it is crucial to emphasize that these are computational predictions and require validation through in vitro enzymatic and cellular assays to confirm any actual biological activity and to quantify their potency. The development of such assays would be a critical next step in understanding the pharmacological profile of this compound.

Computational Chemistry and in Silico Approaches in 4 ,6 Didemethyl Papaverine Research

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 4',6-Didemethyl Papaverine) when bound to a second molecule (a receptor or target protein). This method evaluates the binding affinity and interaction patterns, providing insights into the ligand's potential biological activity.

In the context of 4',6-Didemethyl Papaverine (B1678415), docking simulations would be employed to:

Identify Potential Biological Targets: By docking the compound against a library of known protein structures, researchers could identify potential enzymes or receptors with which it might interact.

Compare Binding Affinities: The binding energy scores from docking can be used to compare the affinity of this compound to that of its parent compound, papaverine, or other analogs, helping to understand how demethylation affects target interaction.

For example, studies on the parent compound, papaverine, have used molecular docking to investigate its interactions with targets like phosphodiesterases and opioid receptors. A similar approach for this compound would provide valuable comparative data.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. mdpi.com These simulations allow researchers to understand the flexibility of both the ligand and its target protein and to assess the stability of their complex. nih.gov

For this compound, MD simulations could be used to:

Assess Binding Stability: After an initial docking pose is determined, an MD simulation can verify if the ligand remains stably bound within the target's active site over a period of nanoseconds. nih.gov

Analyze Conformational Changes: MD can show how the protein and ligand change shape upon binding, revealing induced-fit mechanisms that are crucial for biological function.

Calculate Binding Free Energy: Advanced MD techniques can provide more accurate estimations of binding free energy, offering a more rigorous prediction of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. nih.gov By building a statistical model from a set of known molecules, QSAR can predict the activity of new or untested compounds. researchgate.netnih.gov

A QSAR study involving this compound would typically involve:

A dataset of related isoquinoline (B145761) alkaloids with measured biological activity against a specific target.

Calculation of molecular descriptors (e.g., physicochemical properties, electronic properties, 2D or 3D structural features) for each compound, including this compound.

Generation of a mathematical model that links these descriptors to the observed activity.

Such a model could predict the potency of this compound and guide the design of new derivatives with improved activity.

Theoretical Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a molecule. nih.govd-nb.info These predictions are crucial in early-stage drug discovery to filter out candidates that are likely to fail due to poor ADME profiles. rfppl.co.indntb.gov.ua

For this compound, theoretical ADME predictions could provide insights into:

Absorption: Parameters like intestinal absorption and cell permeability (e.g., Caco-2).

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential interactions with cytochrome P450 (CYP) enzymes.

Excretion: Estimation of properties like renal clearance.

These predictions are often based on a compound's structural features and physicochemical properties, such as logP, molecular weight, and polar surface area. nih.gov

Table 1: Example of a Theoretical ADME Profile (Note: The following data is illustrative for a hypothetical compound and not based on specific research for this compound.)

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | < 500 g/mol | Good for oral bioavailability |

| LogP | 1-3 | Optimal for membrane permeability |

| H-bond Donors | < 5 | Adheres to Lipinski's Rule of 5 |

| H-bond Acceptors | < 10 | Adheres to Lipinski's Rule of 5 |

| BBB Permeant | Yes/No | Indicates potential for CNS activity |

| CYP2D6 Substrate | Yes/No | Predicts metabolic pathway |

Quantum Chemical Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It provides highly accurate information about molecular geometry, electronic properties, and reactivity.

DFT calculations for this compound could be used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule with high precision.

Analyze Electronic Properties: Calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the molecule's reactivity and electronic transitions. nih.gov

Generate Electrostatic Potential Maps: Visualize the charge distribution on the molecular surface, identifying regions that are likely to engage in electrostatic interactions with a biological target.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies to aid in the interpretation of experimental data from techniques like infrared (IR) spectroscopy. researchgate.net

Emerging Research Directions and Future Perspectives on 4 ,6 Didemethyl Papaverine

Novel Therapeutic Exploration Based on Mechanistic Understanding

A deeper understanding of the molecular interactions of 4',6-Didemethyl Papaverine (B1678415) is revealing its potential as a modulator of key enzymatic targets, suggesting new avenues for therapeutic intervention. Unlike its parent compound, the altered structure of 4',6-Didemethyl Papaverine, resulting from the removal of two methyl groups, influences its binding affinity and selectivity for various enzymes. This has positioned it as a valuable research probe for exploring the function of these enzymes in disease pathology.

Recent in silico studies have investigated the therapeutic potential of papaverine metabolites, including 6,4′-didemethyl papaverine, against enzymes implicated in metabolic disorders. nih.govresearchgate.net Molecular docking simulations have explored its interaction with targets such as protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase (B570770) (PL), all of which are relevant to diabetes and obesity. nih.govresearchgate.netgrafiati.commdpi.com The differential positioning of demethylation on the papaverine scaffold is known to affect interactions with enzymes like phosphodiesterase 10A (PDE10A) and pancreatic lipase (PL). For instance, investigations into human phosphodiesterase 10A (hPDE10a) have shown that certain demethylated metabolites of papaverine exhibit more favorable docking scores and binding interactions than papaverine itself. researchgate.net

This growing body of evidence suggests that this compound can be used as a chemical probe to dissect the roles of these enzymes. By observing the biological effects of its selective inhibition, researchers can gain insights into metabolic and neurological pathways, potentially validating these enzymes as targets for new drugs.

| Enzyme Target | Associated Process / Potential Therapeutic Area | Summary of Interaction/Relevance |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Diabetes, Obesity | Investigated as a potential inhibitor through in silico molecular docking studies. nih.govresearchgate.net |

| Pancreatic Lipase (PL) | Obesity | Explored as a potential inhibitor for developing antiobesity medications. nih.govmdpi.comresearchgate.net |

| α-Glucosidase | Diabetes | Studied via molecular docking as a potential inhibitor to manage diabetes. nih.govresearchgate.net |

| Phosphodiesterase 10A (PDE10A) | Neurological & Psychiatric Disorders | Demethylation position influences binding; some metabolites show enhanced interaction compared to papaverine. researchgate.net |

Development of this compound and its Analogs as Chemical Tools for Biological Research

Beyond its direct therapeutic potential, this compound and its structural analogs are being developed as sophisticated chemical tools for biological research. mdpi.com These molecules serve as probes to investigate complex biological processes with high precision.

A prominent application is in the field of forensic toxicology, where this compound (4,6-DDMP) is used as a biomarker to improve the detection time of heroin use. ojp.govresearchgate.net Traditional biomarkers have a short detection window, but papaverine metabolites, including 4,6-DDMP, can be detected in urine for up to three days. ojp.govresearchgate.netnih.gov The development of sensitive analytical methods allows for the quantification of 4,6-DDMP, providing a more reliable indicator of illicit heroin use in forensic and clinical settings. ojp.govnih.gov

Furthermore, the unique structure of this compound makes it a valuable starting point for creating a library of analogs. mdpi.com By systematically modifying the structure, researchers can develop highly selective probes to study specific enzyme isoforms or signaling pathways. nih.gov This approach is crucial for understanding the distinct biological roles of closely related proteins and for validating new drug targets.

Methodological Advancements in Papaverine Analog Research and Discovery

The exploration of this compound has been accelerated by significant methodological advancements in its synthesis and analysis. These innovations have enabled researchers to produce, isolate, and characterize papaverine analogs with greater efficiency and precision.

One of the most impactful advancements is the use of microbial biotransformation as a model for mammalian metabolism. nih.gov Numerous studies have employed various microorganisms, such as species of Aspergillus, Cunninghamella, and Streptomyces, to metabolize papaverine into its demethylated derivatives, including this compound. nih.govmdpi.comnih.govtandfonline.comresearchgate.net This biotechnological approach often provides a more direct and regioselective route to these compounds than complex multi-step chemical synthesis. mdpi.com

Further refining this approach, chemoenzymatic synthesis utilizes specific enzymes to achieve targeted modifications. For example, the enzyme CYP105D1 from Streptomyces griseus has been used to perform regioselective demethylation of papaverine, leading to the development of whole-cell biocatalytic systems for the efficient production of specific metabolites. nih.gov

On the analytical front, techniques such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS-MS) have been indispensable. ojp.govnih.gov This highly sensitive method allows for the accurate detection and quantification of this compound and other metabolites in complex biological matrices like urine. ojp.govresearchgate.net

Complementing these experimental techniques, in silico methods like molecular docking and molecular dynamics simulations have become central to the discovery process. nih.govresearchgate.net These computational tools allow researchers to predict how different papaverine analogs will bind to target enzymes, guiding the synthesis and biological evaluation of the most promising candidates. researchgate.netresearchgate.net

| Methodological Approach | Description | Application in Papaverine Analog Research |

| Microbial Biotransformation | Use of microorganisms (e.g., fungi, bacteria) to carry out chemical modifications. | Production of demethylated metabolites like this compound, mimicking mammalian metabolism. nih.govnih.govtandfonline.com |

| Chemoenzymatic Synthesis | Use of isolated enzymes or whole-cell systems to catalyze specific reactions. | Regioselective demethylation of papaverine using specific enzymes like CYP105D1. nih.gov |

| UPLC-MS/MS | An advanced analytical technique for separating, identifying, and quantifying compounds. | Sensitive detection and quantification of this compound in biological samples for forensic analysis. ojp.govnih.gov |

| In Silico Molecular Docking | Computational simulation to predict the binding orientation and affinity of a molecule to a target protein. | Guiding the design of novel analogs by predicting their interaction with enzymes like PDE10A, PL, and PTP1B. nih.govresearchgate.netresearchgate.net |

Challenges and Opportunities in Demethylated Papaverine Research

Despite promising advancements, the field of demethylated papaverine research faces several challenges that also present significant opportunities for innovation.

A primary challenge is the chemical synthesis of specific papaverine analogs. Achieving regioselective demethylation at the 4' and 6 positions without affecting other reactive sites in the molecule is chemically complex. The opportunity here lies in the continued development and optimization of biocatalytic methods. nih.gov Refining whole-cell biotransformation and enzyme-catalyzed systems can provide a greener and more efficient manufacturing route for this compound and other specific analogs, overcoming the limitations of traditional organic synthesis. orgchemres.org

Papaverine's metabolic fate is complex and can differ significantly between species, as demonstrated by in vitro studies using liver microsomes from rats and guinea pigs which yielded different ratios of demethylated products. nih.govtandfonline.com This variability presents a challenge in translating research findings to human biology. The opportunity is to leverage microbial models of metabolism, which can be tailored to produce specific mammalian metabolites. nih.govtandfonline.com By identifying the precise cytochrome P450 enzymes and other transferases responsible for each demethylation step, researchers can build a more accurate and predictive model of papaverine metabolism in humans. researchgate.net

The structure-activity relationship (SAR) of demethylated papaverines is intricate; the biological activity is highly dependent on which methoxy (B1213986) group is removed. While this presents the challenge of deconvoluting the specific effects of each analog, it offers a powerful opportunity for designing highly selective drugs. Research has already shown that demethylation at different positions alters binding to key enzymes like PDE10A. researchgate.net The opportunity lies in systematically synthesizing a comprehensive library of mono- and di-demethylated papaverine analogs and screening them against a wide panel of biological targets. This would generate a detailed SAR map, enabling the rational design of compounds that selectively modulate a single target, which could lead to more effective therapeutics with minimized side effects. nih.gov

Q & A

Q. How to design pharmacokinetic studies for this compound given papaverine’s transient effects?

- Answer: Use microdialysis probes in rodent models to measure plasma/brain pharmacokinetics. Model data with non-compartmental analysis (NCA) and compare t, C, and AUC against papaverine .

Tables for Key Data

| Parameter | Papaverine | This compound | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | 375.9 (HCl salt) | ~347.9 (estimated) | |

| IC (RAGE inhibition) | 12.5 µM | Pending | |

| Vasodilation Duration | <2 hours | To be determined |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.